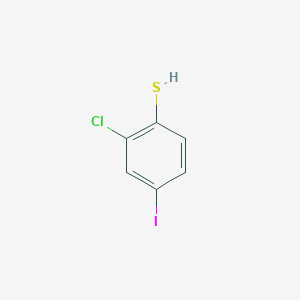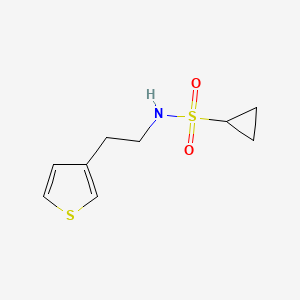
N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide, also known as TESC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TESC belongs to the class of cyclopropanesulfonamide compounds, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and inflammation. N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. Inhibition of NF-κB has been shown to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide inhibits cancer cell proliferation, induces cell cycle arrest, and promotes apoptosis. N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has also been found to inhibit the production of pro-inflammatory cytokines, and reduce inflammation in various animal models. In addition, N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has been shown to have neuroprotective effects, and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method, and its potent biological activity against cancer cells and inflammation. However, N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has not been extensively studied for its potential toxicity, and further studies are needed to determine its safety profile.
未来方向
There are several future directions for the study of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide. One area of research is the development of more efficient synthesis methods for N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide, which could improve its yield and purity. Another area of research is the study of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide in combination with other drugs or therapies, to determine its potential synergistic effects. In addition, further studies are needed to determine the safety and toxicity profile of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide, and its potential use in clinical settings. Finally, the study of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide in animal models of various diseases could provide valuable insights into its potential therapeutic applications.
合成方法
N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 3-thiophene ethanol with cyclopropanesulfonyl chloride, followed by purification and isolation of the product. The yield of the synthesis is around 50%, and the purity can be improved through further purification techniques.
科学研究应用
N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has also been studied for its anti-inflammatory properties, and has been found to inhibit the production of pro-inflammatory cytokines. In addition, N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has been shown to have neuroprotective effects, and has been studied for its potential use in treating neurodegenerative diseases.
属性
IUPAC Name |
N-(2-thiophen-3-ylethyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c11-14(12,9-1-2-9)10-5-3-8-4-6-13-7-8/h4,6-7,9-10H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPFKNQIQPINAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2947007.png)
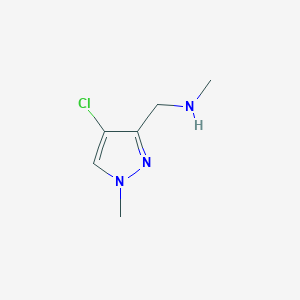
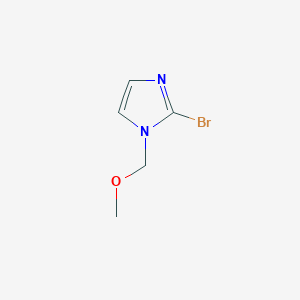
![3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide](/img/structure/B2947012.png)
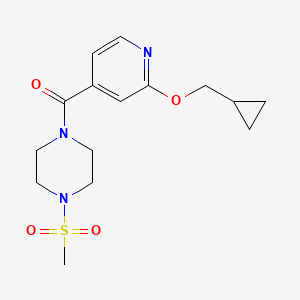
![5-(Hydroxymethyl)-4-{[(4-isopropylphenyl)amino]methyl}-2-methylpyridin-3-ol](/img/structure/B2947014.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2947017.png)
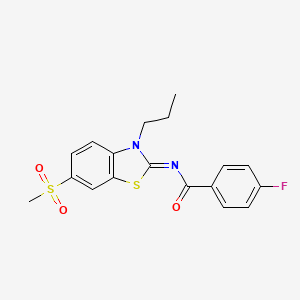
![1-[(2-fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole](/img/structure/B2947019.png)
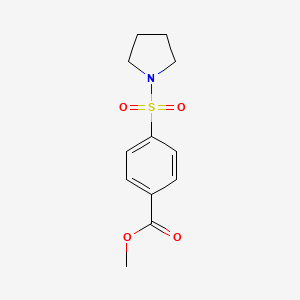
![N-(3,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2947022.png)
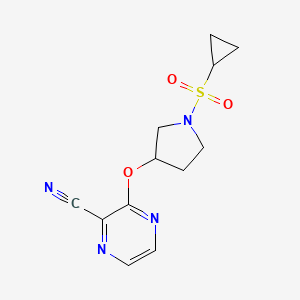
![(E)-ethyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2947024.png)
